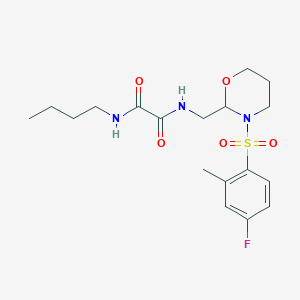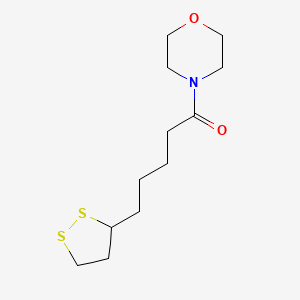
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one, also known as DMPT, is a sulfur-containing compound that has gained significant attention in scientific research due to its potential applications in the fields of aquaculture and agriculture. DMPT has been shown to enhance the growth and feed intake of various aquatic and terrestrial animals, making it a promising candidate for use as a feed additive. In
Mechanism of Action
The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one is not fully understood, but it is believed to work by stimulating the release of appetite-regulating hormones, such as ghrelin and neuropeptide Y, in the hypothalamus. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one may also affect the expression of genes related to growth and metabolism in various tissues, leading to increased growth and feed intake.
Biochemical and Physiological Effects
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to have a variety of biochemical and physiological effects on animals. In fish, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the expression of genes related to growth and metabolism in the liver and muscle tissue of fish. In poultry and livestock, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to improve the activity of digestive enzymes and increase the absorption of nutrients. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the expression of genes related to growth and metabolism in the liver and muscle tissue of poultry and livestock.
Advantages and Limitations for Lab Experiments
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one can be expensive, and its effects may vary depending on the species and age of the animal, as well as the dosage and duration of treatment.
Future Directions
There are several areas of future research for 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one, including its potential applications in human nutrition and medicine. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the prevention and treatment of various diseases, such as cancer and cardiovascular disease. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one may also have applications in the field of neurology, as it has been shown to improve cognitive function and memory in animal models. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and duration of treatment.
Conclusion
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one is a promising compound with potential applications in aquaculture, agriculture, and human health. Its ability to enhance growth and feed intake in animals makes it a valuable feed additive, while its antioxidant and anti-inflammatory effects make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and duration of treatment.
Synthesis Methods
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one can be synthesized using a variety of methods, including the reaction of morpholine with 3-mercapto-1,2-propanediol and 5-bromovalerophenone, or the reaction of morpholine with 3-mercapto-1,2-propanediol and 5-chlorovalerophenone. The resulting compound can be purified using column chromatography or recrystallization.
Scientific Research Applications
5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been extensively studied for its potential applications in aquaculture and agriculture. In aquaculture, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been shown to enhance the growth and feed intake of various fish species, including tilapia, carp, and catfish. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to improve the survival rate of fish during transportation and stress conditions. In agriculture, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has been used as a feed additive for poultry and livestock, improving their growth and feed efficiency. 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one has also been shown to increase the yield and quality of crops, such as rice and wheat.
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S2/c14-12(13-6-8-15-9-7-13)4-2-1-3-11-5-10-16-17-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALUFLUQPVMJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2462573.png)
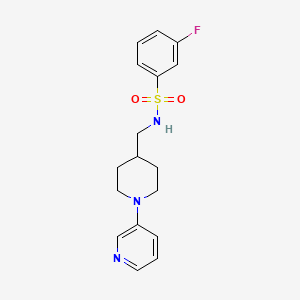
![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)
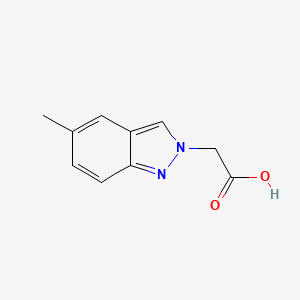
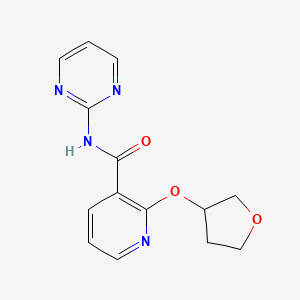
![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)

![3-Methyl-6-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2462582.png)
![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)
